molecular formula C24H32N4O6 B15063038 ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline

((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline

Cat. No.: B15063038
M. Wt: 472.5 g/mol
InChI Key: QVSHQGNXZJKXTD-WDSOQIARSA-N
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Description

((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline is a complex organic compound that belongs to the class of amino acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline typically involves multiple steps, starting from readily available amino acid precursors. One common approach is the enantioselective synthesis, which ensures the production of the desired stereoisomer. The key steps often include:

    Protection of Functional Groups: Protecting groups such as tert-butoxycarbonyl (Boc) are used to protect the amino and carboxyl groups during the synthesis.

    Coupling Reactions: The protected amino acids are coupled using reagents like carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt) to form peptide bonds.

    Deprotection: The protecting groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques like HPLC can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and enzyme inhibition.

    Industry: Utilized in the production of specialized peptides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid: An aspartic acid derivative with similar protective groups.

    (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid: A proline analogue used in antiviral synthesis.

Uniqueness

((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline is unique due to its specific combination of amino acid residues and protective groups, which confer distinct chemical and biological properties. Its ability to form stable peptide bonds and interact with various molecular targets makes it a valuable compound in scientific research and drug development.

Properties

Molecular Formula

C24H32N4O6

Molecular Weight

472.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C24H32N4O6/c1-24(2,3)34-20(29)12-16(25)21(30)27-18(22(31)28-10-6-9-19(28)23(32)33)11-14-13-26-17-8-5-4-7-15(14)17/h4-5,7-8,13,16,18-19,26H,6,9-12,25H2,1-3H3,(H,27,30)(H,32,33)/t16-,18-,19-/m0/s1

InChI Key

QVSHQGNXZJKXTD-WDSOQIARSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)O)N

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)O)N

Origin of Product

United States

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